1-(5-Bromo-2-methoxyphenyl)cyclopropanemethanamine
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Overview
Description
1-(5-Bromo-2-methoxyphenyl)cyclopropanemethanamine is an organic compound with the molecular formula C11H14BrNO It is characterized by the presence of a bromine atom, a methoxy group, and a cyclopropane ring attached to a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-2-methoxyphenyl)cyclopropanemethanamine typically involves the following steps:
Bromination: The starting material, 2-methoxyphenyl, undergoes bromination to introduce the bromine atom at the 5-position.
Cyclopropanation: The brominated intermediate is then subjected to cyclopropanation to form the cyclopropane ring.
Amination: Finally, the cyclopropane intermediate is treated with a suitable amine to introduce the methanamine group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromo-2-methoxyphenyl)cyclopropanemethanamine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas with a palladium catalyst is commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
1-(5-Bromo-2-methoxyphenyl)cyclopropanemethanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies to understand the effects of structural modifications on biological activity.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-2-methoxyphenyl)cyclopropanemethanamine involves its interaction with specific molecular targets. The bromine and methoxy groups, along with the cyclopropane ring, contribute to its binding affinity and selectivity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Bromo-5-methoxyphenyl)cyclopropanemethanamine
- 1-(5-Bromo-2,3-dimethoxyphenyl)cyclopropanemethanamine
Uniqueness
1-(5-Bromo-2-methoxyphenyl)cyclopropanemethanamine is unique due to its specific substitution pattern and the presence of the cyclopropane ring. This structural arrangement imparts distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C11H14BrNO |
---|---|
Molecular Weight |
256.14 g/mol |
IUPAC Name |
[1-(5-bromo-2-methoxyphenyl)cyclopropyl]methanamine |
InChI |
InChI=1S/C11H14BrNO/c1-14-10-3-2-8(12)6-9(10)11(7-13)4-5-11/h2-3,6H,4-5,7,13H2,1H3 |
InChI Key |
WRAUCQRQLKQAKF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C2(CC2)CN |
Origin of Product |
United States |
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